molecular formula C11H14BrNO3 B1445166 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide CAS No. 1378460-07-1

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide

Cat. No. B1445166
M. Wt: 288.14 g/mol
InChI Key: WWNVALNLWDHBPA-UHFFFAOYSA-N
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Description

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide (BDA) is an organic compound with a wide range of applications in the medical and scientific research fields. It is a member of the acetamide family and is characterized by a bromine atom attached to a benzyl acetamide moiety. BDA has a broad range of properties, including low toxicity, high solubility, and rapid hydrolysis. These properties make BDA a valuable compound for research and medical applications.

Scientific Research Applications

Amide Protecting Group in Carbohydrate Chemistry

2,4-Dimethoxybenzyl (Dmob) has been utilized as an amide protecting group for 2-acetamido glycosyl donors. This compound aids in the formation of glycosyl donors which are crucial in the synthesis of complex carbohydrates. The introduction of the N-Dmob group and its utilization in glycosylation reactions have been noted to enhance yields and provide selectivity in the formation of carbohydrate structures (Kelly & Jensen, 2001).

In Synthetic Chemistry

The derivatives of 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts, which are structurally similar to 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide, have been reported as versatile reagents in synthetic chemistry. These reagents are used to afford substituted products, which are integral in the synthesis of natural and pharmaceutical products. The utility of these compounds in facilitating the transformation of protecting groups under mild conditions demonstrates their significance in complex synthetic pathways (Sakai et al., 2022).

In Photopharmacology

Compounds structurally related to 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide, such as those with substituted nitrobenzyl groups, have been studied for their photoreactivity. These molecules are designed to decompose under certain wavelengths of light, indicating potential applications in photopharmacology where light-activated drug release is essential (Katritzky et al., 2003).

In Marine Natural Products

Bromophenols coupled with derivatives structurally related to 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide have been isolated from marine sources like the red alga Rhodomela confervoides. These compounds are noted for their potential in pharmaceutical fields due to their radical scavenging activity, hinting at antioxidant properties which can be crucial in drug development (Zhao et al., 2005).

In Antimycobacterial Agents

Analogs of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide have been synthesized and evaluated for their antimycobacterial properties. These studies are important for the development of new therapeutic agents against various mycobacterial infections, indicating the compound's significance in medicinal chemistry (Sriram et al., 2010).

properties

IUPAC Name

2-bromo-N-[(2,5-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-9-3-4-10(16-2)8(5-9)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNVALNLWDHBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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